

A Technical Guide to the Toxicity and Hazards of Lactonitrile Exposure

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Compound of Interest

Compound Name: Lactonitrile

Cat. No.: B165350

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Abstract: **Lactonitrile** ($\text{CH}_3\text{CH}(\text{OH})\text{CN}$), also known as acetaldehyde cyanohydrin, is a significant industrial chemical intermediate, primarily used in the synthesis of ethyl lactate and lactic acid.^{[1][2]} Despite its utility, **lactonitrile** poses a severe and acute toxicological risk to human health. This guide provides an in-depth technical overview of the toxicity and hazards associated with **lactonitrile** exposure, designed for researchers, scientists, and drug development professionals. The primary mechanism of toxicity is its metabolic conversion to hydrogen cyanide, a potent inhibitor of cellular respiration.^{[3][4]} This document consolidates key toxicological data, details the mechanisms of action, outlines clinical manifestations of exposure, and describes relevant experimental methodologies for its assessment. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding of the risks associated with this compound.

Physicochemical Properties

Lactonitrile is a straw-colored or yellow-to-orange liquid that is soluble in water.^{[1][5]} Its identity and key physical and chemical properties are summarized in Table 1.

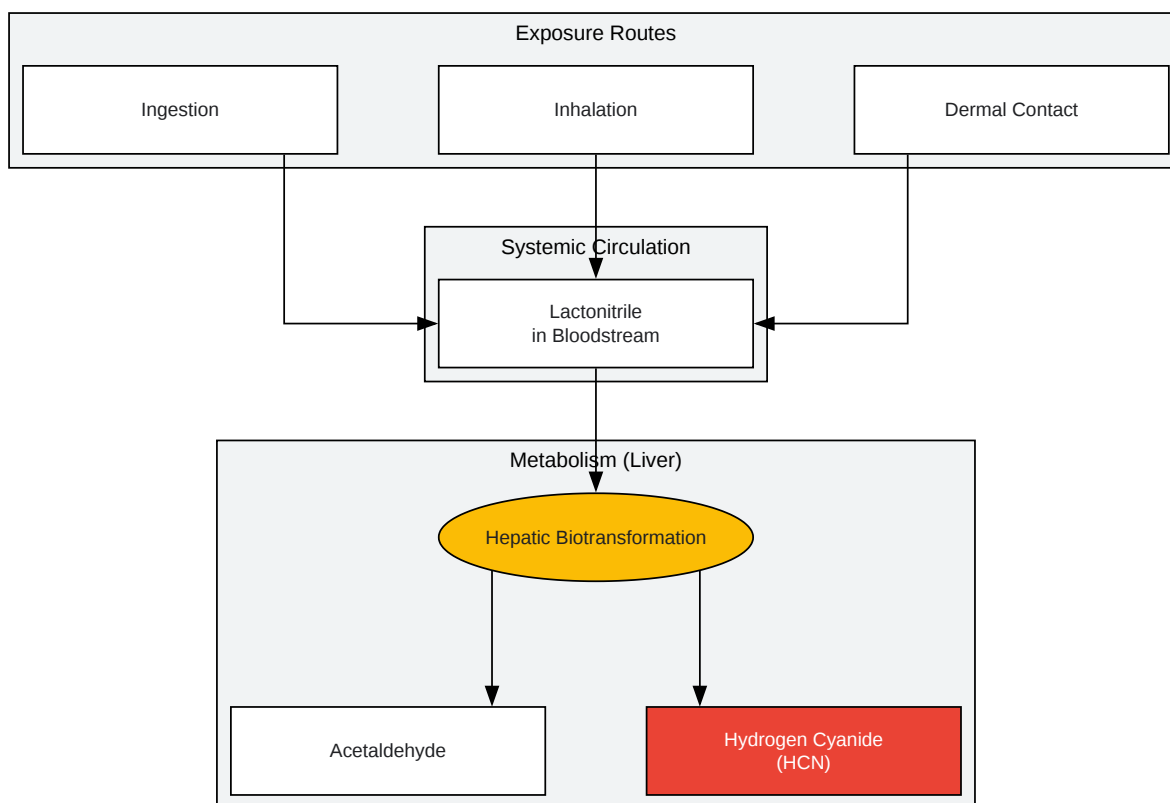
Property	Value	Reference(s)
CAS Number	78-97-7	[2]
Molecular Formula	C ₃ H ₅ NO	[2]
Molecular Weight	71.079 g/mol	[2][6]
Synonyms	2-Hydroxypropanenitrile, Acetaldehyde cyanohydrin, Acetocyanohydrin, Ethylidene cyanohydrin	[1][6][7]
Appearance	Colorless to yellow liquid	[1][2]
Melting Point	-40 °C (-40 °F)	[2][6]
Boiling Point	182-183 °C (360-363 °F) with slight decomposition	[6]
Vapor Pressure	10 mmHg at 74 °C (165.2 °F)	[6]
Vapor Density	2.45 (relative to air)	[6]
Specific Gravity	0.9877 at 20 °C (68 °F)	[6]
Solubility	Water soluble	[5][6]

Toxicokinetics and Mechanism of Action

Absorption and Metabolism

Lactonitrile is extremely toxic and can be rapidly absorbed into the body through multiple routes, including ingestion, inhalation, and dermal contact.[1][5][6] Skin absorption is a particularly significant route of exposure; the compound is readily absorbed through intact skin and can cause systemic poisoning and potentially fatal outcomes.[1][3][5]

The primary toxicological danger of **lactonitrile** stems from its metabolic bioactivation to release free cyanide.[4] This process is believed to occur via hepatic biotransformation.[4] Studies on aliphatic nitriles suggest that the cyanohydrin structure of **lactonitrile** makes it a direct precursor to cyanide, being more acutely toxic than parent nitriles that must first undergo α-carbon hydroxylation.[4]



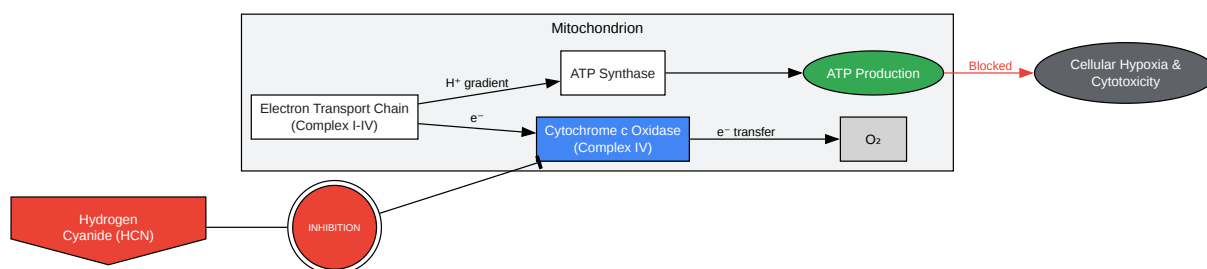
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*Metabolic activation of **lactonitrile** to hydrogen cyanide.*

Cellular Mechanism of Cyanide Toxicity

Once released, hydrogen cyanide exerts its toxic effect at the cellular level by disrupting aerobic respiration. Cyanide has a high affinity for ferric iron (Fe^{3+}) and rapidly binds to the Fe^{3+} in the heme prosthetic group of cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain.[3] This binding reversibly inhibits the enzyme, halting

the transfer of electrons to oxygen.[3] Consequently, oxidative phosphorylation ceases, leading to a rapid depletion of cellular ATP, a shift to anaerobic metabolism, and the development of lactic acidosis.[8] The resulting cellular hypoxia is the ultimate cause of toxicity and, if untreated, rapid death.[3][5][6]



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Cellular mechanism of cyanide-mediated cytotoxicity.

Toxicology Profile

Acute Toxicity

Lactonitrile is classified as extremely toxic by oral, dermal, and ocular routes of exposure.[1] Animal studies have established low lethal dose values, highlighting its high acute toxicity. Clinical signs of toxicity in animal studies included dyspnea (labored breathing), ataxia (loss of coordination), convulsions, and spastic paralysis.[3][9] A summary of quantitative acute toxicity data is provided in Table 2.

Endpoint	Species	Route	Value	Reference(s)
LD ₅₀	Rat	Oral	87 mg/kg	[3][10]
LD ₅₀	Rabbit	Dermal	20 mg/kg	[3][9]
LD ₅₀	Mouse	Intraperitoneal	15 mg/kg	[3][9]
LDLo	Rabbit	Subcutaneous	5.2 mg/kg	[3][10]
LClo	Rat	Inhalation	125 ppm (4 hours)	[1][3][10]

Chronic Toxicity

There is limited evidence available regarding the chronic health effects of **lactonitrile** exposure. However, repeated or long-term occupational exposure may lead to cumulative health effects impacting various organs or biochemical systems.[3]

Irritation

Lactonitrile is an irritant to the skin, eyes, and mucous membranes.[5][6] Direct contact can cause a burning sensation in the mouth and throat, as well as lacrimation (tearing).[6]

Hazard and Exposure Management

Occupational Exposure Limits

While specific Permissible Exposure Limits (PELs) from OSHA have not been established for **lactonitrile**, the U.S. Department of Energy has published Protective Action Criteria (PACs) for emergency response planning.[6][11][12] These values, detailed in Table 3, indicate concentrations at which adverse health effects are anticipated.

Guideline	Level 1 (Mild, transient effects)	Level 2 (Irreversible or serious effects)	Level 3 (Life-threatening effects)	Reference(s)
PAC	0.24 mg/m ³	2.6 mg/m ³	16 mg/m ³	[6]

Clinical Manifestations of Exposure

The signs and symptoms of acute **lactonitrile** exposure are consistent with cyanide poisoning and can manifest within minutes.^{[5][6]} The clinical course may be biphasic, beginning with stimulation followed by depression of physiological systems.

- Initial Cardiovascular Effects: Hypertension (high blood pressure) and tachycardia (rapid heart rate).^[6]
- Later Cardiovascular Effects: Hypotension (low blood pressure), bradycardia (slow heart rate), and cardiac arrhythmias.^[6]
- Respiratory Effects: Initial tachypnea (rapid breathing) followed by respiratory depression, pulmonary edema, and potentially apnea.^{[5][6]}
- Neurological Effects: Headache, dizziness, agitation, and confusion, which can progress to combative behavior, seizures, paralysis, and coma.^{[3][6]}
- Gastrointestinal Effects: Salivation, nausea, and vomiting may occur.^[6]
- Classic Signs: A key diagnostic indicator is the presence of cherry-red mucous membranes and blood, resulting from the high oxygen saturation of venous blood due to the inability of tissues to utilize oxygen.^[6] Cyanosis (a blue tint to the skin) may also be present.^[6]

First Aid and Medical Treatment

Rapid response is critical in cases of **lactonitrile** exposure, as death can occur within minutes.^{[5][6]}

- Immediate Actions:
 - Move the victim to fresh air immediately.^[6]
 - Remove all contaminated clothing as soon as possible.^[6]
 - Wash exposed skin areas thoroughly with soap and water.^[6]
 - Flush eyes with lukewarm water for at least 15 minutes if exposure has occurred.^[6]

- Emergency Medical Care:
 - Administer 100% oxygen to all victims immediately.[5][6]
 - Transport the victim to a healthcare facility without delay.[6]
 - Monitor vital signs closely.[6]
 - Administer cyanide-specific antidotes under medical supervision. The standard treatment involves a combination of agents such as amyl nitrite (as a temporary measure), intravenous sodium nitrite to induce methemoglobinemia (which binds cyanide), and intravenous sodium thiosulfate, which acts as a sulfur donor for the rhodanese enzyme to convert cyanide to the less toxic thiocyanate.[7] Hydroxycobalamin is another effective antidote that directly binds cyanide.[7]

Key Experimental Methodologies

In Vivo Acute Toxicity Assessment

Determining the acute toxicity of **lactonitrile**, such as an LD₅₀ value, typically follows standardized guidelines (e.g., OECD Test Guideline 425).

Generalized Protocol:

- Animal Model: Use a relevant species, such as Sprague-Dawley rats, of a specific age and weight range.
- Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days prior to dosing.
- Dose Administration: The test substance (**lactonitrile**) is administered via the desired route (e.g., oral gavage, dermal application). A vehicle (e.g., corn oil or water) may be used for dilution.
- Dose-Finding Study: A preliminary study may be conducted with a small number of animals to determine the appropriate dose range.

- **Main Study:** Animals are dosed sequentially. The outcome (survival or death) of one animal determines the dose for the next.
- **Observation:** Animals are observed for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 6 hours post-dosing) and daily for 14 days. Observations include changes in skin, fur, eyes, respiration, and behavior.
- **Endpoint:** The primary endpoint is mortality within the 14-day observation period. The LD₅₀ is then calculated using appropriate statistical methods.
- **Necropsy:** A gross necropsy is performed on all animals at the end of the study to identify any target organ toxicities.

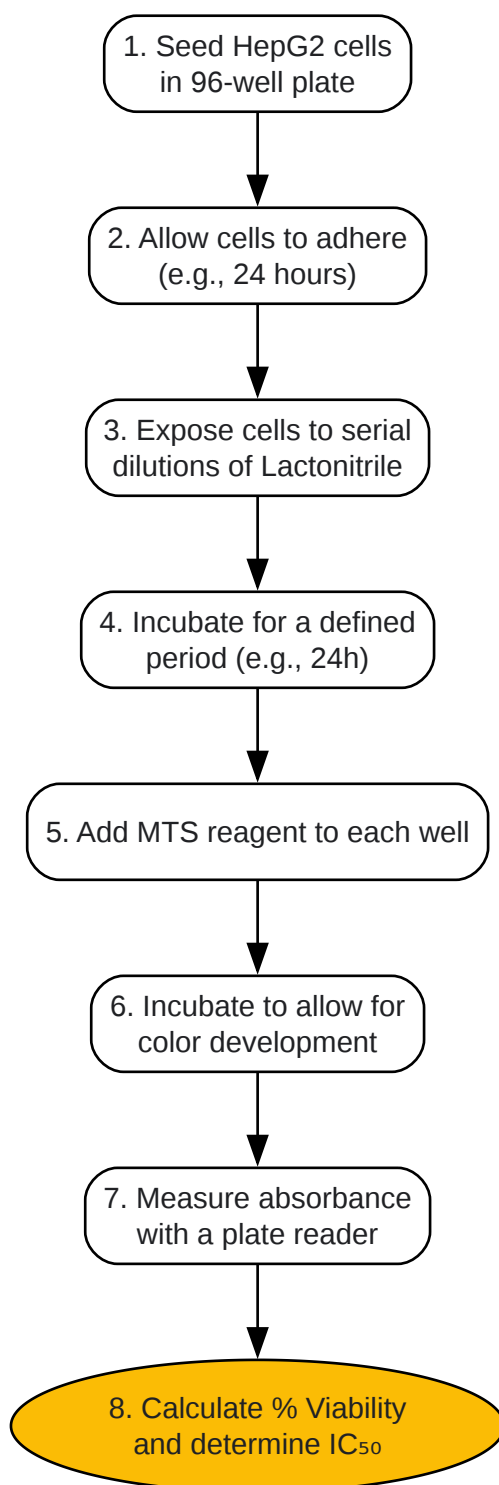
In Vitro Cytotoxicity Assessment

In vitro assays are crucial for screening toxicity and investigating cellular mechanisms. A common approach is to measure the concentration of a substance that reduces cell viability by 50% (IC₅₀).

Generalized Protocol (MTS Assay):

- **Cell Line Selection:** A human liver cell line like HepG2 is often used, as the liver is a primary site of metabolism.^[13]
- **Cell Culture:** Cells are cultured in appropriate media and conditions (e.g., 37 °C, 5% CO₂).
- **Seeding:** Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.
- **Exposure:** The culture medium is replaced with a medium containing various concentrations of **lactonitrile**. Appropriate vehicle controls are included.
- **Incubation:** The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
- **Viability Assessment:** The MTS reagent is added to each well. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.

- **Measurement:** After a short incubation period with the reagent, the absorbance is measured using a plate reader at the appropriate wavelength.
- **Data Analysis:** Absorbance values are converted to a percentage of the control (untreated cells). The IC_{50} value is determined by plotting cell viability against the logarithm of the **lactonitrile** concentration and fitting the data to a dose-response curve.



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Experimental workflow for an in vitro cytotoxicity (MTS) assay.

Conclusion

Lactonitrile is a highly toxic compound whose primary hazard is the metabolic release of hydrogen cyanide. Exposure through inhalation, ingestion, or skin contact can lead to rapid onset of severe, life-threatening symptoms consistent with cyanide poisoning, including cellular hypoxia, cardiovascular collapse, and neurological damage. Due to its high acute toxicity and rapid absorption, particularly through the skin, stringent safety protocols and immediate medical intervention are essential when handling this substance. A thorough understanding of its toxicological profile is critical for researchers and professionals to mitigate the significant risks associated with its use.

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